molecular formula C14H16ClN3O2S B2575487 3-chloro-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide CAS No. 2034489-05-7

3-chloro-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide

Cat. No. B2575487
CAS RN: 2034489-05-7
M. Wt: 325.81
InChI Key: ODZZMRUXNRQQMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H16ClN3O2S and its molecular weight is 325.81. The purity is usually 95%.
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Scientific Research Applications

Antimalarial Activity

Pyrazolopyridine-sulfonamide derivatives, including compounds structurally related to "3-chloro-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide," have been synthesized and shown to exhibit significant in vitro activity against the chloroquine-resistant Plasmodium falciparum clone W2. These compounds present a promising avenue for antimalarial research, particularly in the context of overcoming drug resistance in malaria parasites (Silva et al., 2016).

Kinase Inhibition for Cardiac Hypertrophy

A series of benzenesulfonamides were designed as selective inhibitors of Leucine-Zipper and Sterile-α Motif Kinase (ZAK), a kinase implicated in cardiac hypertrophy. One compound demonstrated potent inhibition of ZAK kinase activity, with therapeutic effects observed in a hypertensive rat model. This research highlights the potential for benzenesulfonamide derivatives in treating cardiac hypertrophy and possibly other kinase-related disorders (Chang et al., 2017).

Carbonic Anhydrase Inhibition and Anticancer Activity

Novel benzenesulfonamides incorporating various heterocyclic moieties have been synthesized and evaluated for their inhibition of human carbonic anhydrase isoforms and cytotoxic activity against cancer cell lines. Some of these compounds showed potent activity against tumor-associated carbonic anhydrase isoforms, with selectivity towards certain isoforms, suggesting their utility in developing anticancer agents (Ghorab et al., 2014).

Antimicrobial and Antifungal Activities

Pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties have been synthesized and tested for their antimicrobial and antifungal activities. Some of these compounds exhibited significant efficacy against various pathogenic bacterial strains and fungal yeasts, underscoring the potential of benzenesulfonamide derivatives as antimicrobial and antifungal agents (Hassan, 2013).

properties

IUPAC Name

3-chloro-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2S/c1-10-13(15)3-2-4-14(10)21(19,20)17-11-6-8-18-12(9-11)5-7-16-18/h2-5,7,11,17H,6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZZMRUXNRQQMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NC2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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